(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
Description
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1S)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
CPCNMWZVJZYZJP-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine.
Reaction with Trifluoroethylamine: The 3-chloropyridine is reacted with trifluoroethylamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce amines.
Scientific Research Applications
Research indicates that (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine exhibits significant biological activity. Its mechanism of action involves interaction with specific molecular targets that modulate various biochemical pathways:
- Enzyme Modulation : Studies have shown that this compound can influence the activity of certain enzymes, making it a potential candidate for therapeutic applications in treating diseases related to metabolic disorders or inflammation.
- Receptor Interactions : The compound's ability to bind to various receptors suggests its utility in pharmacological research aimed at developing new drugs for neurological or psychiatric conditions.
Applications in Medicinal Chemistry
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine has several promising applications:
- Drug Development : Its unique chemical properties make it suitable for developing new pharmaceuticals targeting specific diseases.
- Agrochemicals : The compound's stability and efficacy can be harnessed in designing agrochemical formulations that require enhanced performance under various environmental conditions.
Case Study 1: Neuropharmacological Potential
Research on (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine has indicated its potential role in modulating neurotransmitter systems. In vitro studies demonstrated that this compound could enhance the activity of serotonin receptors, suggesting possible applications in treating depression and anxiety disorders.
Case Study 2: Agrochemical Efficacy
Field trials assessing the efficacy of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine as an agrochemical revealed significant improvements in crop yield under pest-infested conditions. The compound's stability under varying environmental factors highlighted its potential as a viable option for sustainable agriculture.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s analogs vary in halogen substitution (Cl vs. Br), pyridine ring position, and stereochemistry. Key examples include:
Key Observations :
- Positional Isomerism : The 3-Cl-4-pyridine configuration in the target compound optimizes steric and electronic interactions with enzyme active sites, as seen in BACE1 inhibition (IC₅₀ ~50 nM), whereas 2-Cl isomers show reduced potency due to altered binding geometry .
Biological Activity
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine, with the CAS number 1212929-33-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₆ClF₃N₂
- Molecular Weight : 210.58 g/mol
- CAS Number : 1212929-33-3
The biological activity of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of key enzymes or receptors involved in disease processes.
Inhibition of Na⁺/K⁺ ATPase
One notable mechanism observed in related compounds is the inhibition of Na⁺/K⁺ ATPase activity, which is crucial for maintaining cellular ion balance. This action can lead to altered cellular homeostasis and has implications for antiparasitic activity. For instance, compounds that target PfATP4 (a sodium pump in malaria parasites) have shown promising results in preclinical studies .
Biological Activity and Pharmacological Effects
Recent studies have explored the pharmacological profile of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine in various contexts:
- Antiparasitic Activity : The compound has been evaluated for its effectiveness against malaria parasites. Analogous compounds have demonstrated significant efficacy in inhibiting parasite growth and transmission by blocking gamete development .
- Cytotoxicity : In vitro assays have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The structure's ability to modulate cellular pathways involved in apoptosis could be a contributing factor .
- Anti-inflammatory Effects : Similar compounds have shown potential anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Antimalarial Efficacy
In a study investigating compounds targeting PfATP4, (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine was assessed alongside other analogs. The results indicated that modifications to the pyridine ring significantly affected both potency and metabolic stability. For example:
| Compound | EC₅₀ (μM) | Metabolic Stability (human CL int μL/min/mg) |
|---|---|---|
| Benchmark Compound | 0.038 | 42 |
| (S)-Analog | 0.067 | 36 |
| Pyridyl Variant | 0.177 | 46 |
These findings highlight the delicate balance between lipophilicity and aqueous solubility in optimizing antimalarial drugs .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine against various cancer cell lines. The study utilized flow cytometry to analyze the response of 3D tumor spheroids compared to traditional 2D cultures. The results showed:
| Cell Line | IC₅₀ (μM) | Resistance Ratio |
|---|---|---|
| 3D Spheroids | 10 | 1.5 |
| 2D Monolayer | 6 | N/A |
This data suggests that the compound may be more effective against certain cancer phenotypes when considering tumor architecture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
